(4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that belongs to the class of morpholine derivatives. Morpholines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This specific compound features a methyl group and a pyrazole moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized from readily available precursors in laboratory settings, often involving multi-step organic synthesis techniques. The presence of the morpholine ring suggests potential pharmacological activity, making it a subject of interest in drug discovery and development.
This compound can be classified as:
The synthesis of (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification.
The compound may participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to optimize yield and selectivity.
The mechanism of action for (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine is likely related to its interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in the structure can lead to variations in biological activity, making this compound a candidate for further investigation in pharmacology.
(4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine has potential applications in various fields:
The compound (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine integrates three pharmacologically significant motifs: a morpholine ring, a 1-methylpyrazole heterocycle, and a primary amine group (-CH₂NH₂). The morpholine ring adopts a chair conformation, substituted at the 3-position by the planar pyrazole unit and at the 2-position by the flexible aminomethyl group. A methyl group at the morpholine 4-position enhances steric bulk and modulates electron density [2] . This design facilitates interactions with biological targets through:
Table 1: Core Structural Features
Component | Role | Spatial Orientation |
---|---|---|
Morpholine ring | Hydrogen-bond acceptor; conformational rigidity | Chair conformation |
1-Methylpyrazole | π-Stacking interactions; metabolic stability | Planar, perpendicular to morpholine |
2-Methanamine | Nucleophilic site for derivatization; salt formation | Flexible linker |
4-Methyl group | Steric hindrance; electron-donating effect | Equatorial position |
Density functional theory (DFT) calculations predict key properties essential for drug-likeness:
Table 2: Computed Physicochemical Properties
Property | Value | Implication |
---|---|---|
Molecular formula | C₁₀H₁₈N₄O | Verified via high-resolution mass spectrometry |
Molecular weight | 210.28 g/mol | Within Lipinski’s rule limits |
XLogP₃ | -1.1 | High aqueous solubility |
Hydrogen bond acceptors | 4 | Enhanced target binding capacity |
Hydrogen bond donors | 1 | Solubility and crystallinity |
Rotatable bonds | 3 | Conformational flexibility |
Machine learning models (e.g., BOILED-Egg) forecast:
Nuclear magnetic resonance (NMR)-guided simulations reveal that the morpholine ring’s chair conformation positions the 4-methyl group equatorially, minimizing steric clash. The pyrazole ring adopts a near-perpendicular orientation relative to morpholine, optimizing π-system interactions. The primary amine samples multiple rotameric states, facilitating adaptive binding [2] .
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8